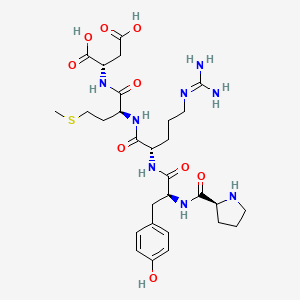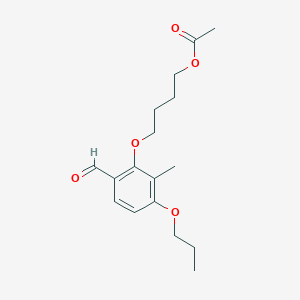
1,1'-Biphenyl, 4-bromo-4'-(1,1-dimethylethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethoxy)- is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromine atom and a tert-butoxy group attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethoxy)- typically involves the bromination of biphenyl followed by the introduction of the tert-butoxy group. One common method is the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 4-bromobiphenyl is then reacted with tert-butyl alcohol in the presence of an acid catalyst to introduce the tert-butoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethoxy)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different oxidation states.
Reduction Reactions: The bromine atom can be reduced to form biphenyl or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different oxidation states and reduced forms of the compound.
科学的研究の応用
1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethoxy)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.
作用機序
The mechanism of action of 1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethoxy)- involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butoxy group can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
1,1’-Biphenyl, 4-bromo-: Lacks the tert-butoxy group, making it less sterically hindered and potentially less reactive.
1,1’-Biphenyl, 4-bromo-4’-methyl-: Contains a methyl group instead of a tert-butoxy group, leading to different chemical properties and reactivity.
4-Bromo-4’-hydroxybiphenyl: Has a hydroxyl group instead of a tert-butoxy group, which can significantly alter its chemical behavior and applications.
Uniqueness
1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethoxy)- is unique due to the presence of both a bromine atom and a tert-butoxy group. This combination imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
498579-54-7 |
|---|---|
分子式 |
C16H17BrO |
分子量 |
305.21 g/mol |
IUPAC名 |
1-bromo-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]benzene |
InChI |
InChI=1S/C16H17BrO/c1-16(2,3)18-15-10-6-13(7-11-15)12-4-8-14(17)9-5-12/h4-11H,1-3H3 |
InChIキー |
DNBJASKEWWYZCO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14221329.png)

![Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)-](/img/structure/B14221336.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]-](/img/structure/B14221342.png)

![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14221357.png)
![7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide](/img/structure/B14221360.png)
![1-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-1H-pyrrole-2,5-dione](/img/structure/B14221362.png)

![(2R)-4-Phenyl-2-{[(1R)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14221384.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14221385.png)

![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B14221393.png)

